molecular formula C9H10BrNO2 B556563 p-Bromo-DL-phenylalanine CAS No. 14091-15-7

p-Bromo-DL-phenylalanine

Cat. No. B556563
CAS RN: 14091-15-7
M. Wt: 244.08 g/mol
InChI Key: PEMUHKUIQHFMTH-UHFFFAOYSA-N
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Description

P-Bromo-DL-phenylalanine is a laboratory chemical with the linear formula BrC6H4CH2CH(NH2)CO2H . It has a molecular weight of 244.09 . It is used in the synthesis of substances .


Synthesis Analysis

The first synthesis of phenylalanine was performed by Erlenmeyer and Lipp in 1882 from phenylacetaldehyde, hydrogen, cyanide, and ammonia .


Molecular Structure Analysis

The geometrical parameters and energies of p-Bromo-DL-phenylalanine were determined using DFT/B3LYP method with 6–311++G (d,p) basis sets calculations . The geometry of the molecule was fully optimized, and vibrational spectra were calculated .


Chemical Reactions Analysis

The spectroscopic profile of p-Bromo-DL-phenylalanine was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques . The total energy distribution (TED) of the vibrational modes was calculated with the scaled quantum mechanics (SQM) method .


Physical And Chemical Properties Analysis

P-Bromo-DL-phenylalanine is a powder with a melting point of 262-263 °C (dec.) (lit.) . It is suitable for solution phase peptide synthesis .

Scientific Research Applications

Amino Acid Derivative

“2-amino-3-(4-bromophenyl)propanoic acid” is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a key role in various biological processes. As a derivative, “2-amino-3-(4-bromophenyl)propanoic acid” may have similar properties and could be used in research related to these processes.

Ergogenic Supplements

Amino acids and their derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . “2-amino-3-(4-bromophenyl)propanoic acid” could potentially be used in research related to these areas.

Synthesis of Monoisomeric Phthalocyanines

This compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . Phthalocyanines are a group of compounds that have been used in a variety of applications, including as dyes, pigments, and in photodynamic therapy.

Phthalocyanine-Fullerene Dyads

In addition to the synthesis of monoisomeric phthalocyanines, “2-amino-3-(4-bromophenyl)propanoic acid” has also been used in the synthesis of phthalocyanine-fullerene dyads . These dyads have potential applications in areas such as solar cells and photodynamic therapy.

Safety And Hazards

P-Bromo-DL-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

2-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUHKUIQHFMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930942
Record name 4-Bromophenylalanine
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Bromo-DL-phenylalanine

CAS RN

14091-15-7, 1991-80-6
Record name 4-Bromophenylalanine
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Record name 4-Bromophenylalanine
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Record name p-Bromo-DL-phenylalanine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-bromophenylalanine?

A1: 4-Bromophenylalanine, also known as 4-bromo-dl-phenylalanine or p-bromo-DL-phenylalanine, has the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. [, , , ] While specific spectroscopic data is not extensively discussed within the provided abstracts, researchers commonly utilize techniques like NMR spectroscopy (1H NMR, 13C NMR), IR spectroscopy, and UV spectroscopy for structural characterization and isomer identification. []

Q2: How does 4-bromophenylalanine interact with biological systems?

A2: 4-Bromophenylalanine acts as an anti-amino acid, primarily antagonizing phenylalanine and tyrosine. [] It disrupts insect reproduction in species like the olive fruit fly (Bactrocera oleae) by significantly reducing fecundity and egg hatchability. [] Microscopic examination reveals that this is likely due to abnormalities in the egg-shell fine structure caused by 4-bromophenylalanine. []

Q3: What is the significance of the para-position bromine in 4-bromophenylalanine's reactivity?

A3: The presence of the bromine atom at the para-position significantly influences the reactivity of 4-bromophenylalanine, particularly in its complexation with silver ions (Ag+). Studies show that the electron-withdrawing nature of bromine reduces the donation of pi electron density from the aromatic ring to the Ag+ ion. [] This decrease in electron donation correlates with an increased tendency of the complex to form adducts with water molecules. []

Q4: How do substituents on the aromatic ring affect the fragmentation of protonated phenylalanine derivatives?

A4: The type of substituent on the aromatic ring of phenylalanine derivatives significantly influences their gas-phase fragmentation patterns. Electron-donating substituents, like in 4-methylphenylalanine, promote the loss of NH3 through an aryl-assisted neighboring group pathway. [] Conversely, electron-withdrawing substituents, like the bromine in 4-bromophenylalanine, favor the loss of H2O + CO, leading to the formation of an immonium ion. [] These observations highlight the crucial role of the substituent's electronic properties in dictating fragmentation pathways.

Q5: Can 4-bromophenylalanine be used in the synthesis of other compounds?

A5: Yes, 4-bromophenylalanine serves as a versatile building block in organic synthesis. It can be employed in peptide synthesis using solid-phase peptide synthesis (SPPS) methodologies. [] Additionally, it acts as a precursor for the synthesis of optically pure l- and d-biarylalanine derivatives through a chemoenzymatic approach involving palladium-catalyzed arylation. []

Q6: Are there any applications of 4-bromophenylalanine in material science?

A6: Researchers are exploring the use of 4-bromophenylalanine in developing self-assembled monolayers (SAMs) for mass spectrometric analysis. [] By incorporating 4-bromophenylalanine into SAMs on gold-coated MALDI chips, peptides can be captured and analyzed with high sensitivity. [] This application benefits from the distinct isotopic distribution of 4-bromophenylalanine, allowing for easy identification. []

Q7: What are the limitations of using 4-bromophenylalanine in biological systems?

A8: One limitation of using 4-bromophenylalanine, particularly in high concentrations, is its potential toxicity. Studies show that at concentrations of 10% in the diet of olive fruit flies, it negatively impacted insect survival. [] While this highlights its potential as an insecticide, it also raises concerns about potential adverse effects in other organisms, emphasizing the need for careful dose optimization and further toxicological studies.

Q8: What analytical methods are used to characterize and study 4-bromophenylalanine?

A9: Various analytical techniques are employed to study 4-bromophenylalanine. These include chromatographic methods like capillary electrochromatography for enantioseparation and chiral recognition of 4-bromophenylalanine and related amino acid derivatives. [] Mass spectrometry, particularly in conjunction with techniques like low energy CID and ion trap analysis, is crucial for studying the gas-phase fragmentation patterns of 4-bromophenylalanine and understanding its reactivity. [] Additionally, computational chemistry tools like DFT calculations and RRKM modeling provide insights into the reaction mechanisms and energetics associated with 4-bromophenylalanine's behavior. []

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